KN-62

CaMKII P2X7 dual pharmacology

Researchers using generic CaMKII inhibitors risk confounding P2X7-mediated phenotypes, while dedicated P2X7 antagonists miss CaMKII crosstalk. KN-62 resolves this with validated dual pharmacology: • Inhibits CaMKII (Ki = 0.9 μM) via direct calmodulin-binding site competition; potently antagonizes P2X7 (IC50 = 15 nM) at a distinct site. • Species-selective P2X7 activity: active at human/murine, inactive at rat ortholog - use inactive analog KN-04 as critical negative control. • In vivo validated: 5 mg/kg/day i.p. reduces liver metastatic burden in xenograft models. Supplied ≥98% HPLC, shipped under blue ice for global delivery.

Molecular Formula C38H35N5O6S2
Molecular Weight 721.8 g/mol
Cat. No. B1217683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-62
Synonyms1-(N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl)-4-phenylpiperazine
KN 62
KN-62
KN62 compound
Molecular FormulaC38H35N5O6S2
Molecular Weight721.8 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
InChIInChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3
InChIKeyRJVLFQBBRSMWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KN-62: Dual CaMKII and P2X7 Antagonist


KN-62 (CAS 127191-97-3) is an isoquinolinesulfonamide derivative that functions as both a selective, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and a potent, non-competitive antagonist of the purinergic P2X7 receptor [1]. It directly binds to the calmodulin-binding site of CaMKII, preventing enzyme activation [2], while simultaneously exhibiting P2X7 antagonism with a distinct binding site from prototypical antagonists such as oxidized ATP and PPADS [3]. This dual pharmacological profile distinguishes KN-62 from single-target tool compounds and enables its application in delineating signaling crosstalk between CaMKII-dependent pathways and ATP-gated P2X7 receptor responses.

Dual CaMKII and P2X7 antagonist for pathway crosstalk studies
Cell-permeable isoquinolinesulfonamide with distinct binding sites
Suited for human/murine P2X7 models; avoid rat P2X7 studies

Why Generic Inhibitors Cannot Replace KN-62


Substituting KN-62 with a generic CaMKII inhibitor (e.g., KN-93) or a dedicated P2X7 antagonist risks confounding experimental outcomes due to KN-62's unique dual-target profile and species-selective pharmacology. While KN-93 and KN-62 are both commonly used CaMKII inhibitors, they differ in potency, off-target profiles, and functional effects in intact cellular systems [1]. More critically, KN-62 exhibits potent inhibition of human P2X7 receptors but is essentially inactive at the rat P2X7 receptor ortholog, a species-specificity not shared by all P2X7 antagonists [2]. The inactive analog KN-04, structurally related to KN-62, does not inhibit CaMKII, providing a critical control that underscores the functional relevance of KN-62's dual activity [3]. Therefore, substitution without accounting for these compound-specific and species-specific attributes can lead to misattribution of observed phenotypes and invalidate cross-study comparisons.

Single-target CaMKII inhibitors lack P2X7 engagement
Generic CaMKII inhibitors (e.g., KN-93) do not antagonize P2X7, which may shift pathway-crosstalk interpretation and confound immune/neuronal signaling readouts.
Species-selective P2X7 antagonism cannot be generalized
KN-62 is inactive at rat P2X7R; dedicated P2X7 antagonists with broad species activity may not replicate KN-62’s human/murine-selective profile.
Inactive analogs confirm functional attribution
The structural analog KN-04 does not inhibit CaMKII; substitution with unvalidated analogs risks misattributing observed phenotypes.

KN-62: Quantitative Evidence vs. Analogues


Dual CaMKII and P2X7 Inhibition

KN-62 exhibits a dual pharmacological profile absent in single-target tool compounds. It inhibits CaMKII with a Ki of 0.9 μM [1] and antagonizes the P2X7 receptor with an IC50 of approximately 15 nM [2]. This dual activity enables simultaneous interrogation of CaMKII-dependent signaling and P2X7-mediated purinergic responses, a feature not achievable with CaMKII-selective inhibitors (e.g., KN-93) or P2X7-selective antagonists (e.g., A-438079) individually.

Dual Target Potency
Reported
CaMKII Ki 0.9 μM; P2X7 IC50 15 nM
Supports dual pathway-study fit
Class-level inference; confirm in target assay system
CaMKII P2X7 dual pharmacology

Species-Selective P2X7 Antagonism

KN-62 potently inhibits ATP-induced cation currents and ethidium uptake in cells expressing the human P2X7 receptor (P2X7R) but is essentially inactive at the rat P2X7R, despite 80% amino acid identity between the orthologs [1]. This species selectivity is not observed with antagonists such as PPADS or oATP. Introduction of the first 335 amino acids of the human P2X7R sequence into the rat receptor confers KN-62 sensitivity, mapping the interaction site to the amino-terminal extracellular loop [1].

Species Selectivity
Head-to-head
Human P2X7R inhibited; rat P2X7R unaffected
Human/murine model fit; avoid rat P2X7 studies
80% amino acid identity; NT domain confers sensitivity
species selectivity P2X7 human-rat ortholog

Kinase Selectivity Profile

KN-62 is selective for CaMKII relative to PKA, PKC, and MLCK, but it inhibits CaMKI and CaMKIV with similar potency, and also inhibits CaMKV with a Ki of 0.8 μM . This selectivity profile is critical for experimental design; while it avoids confounding inhibition of major signaling kinases (PKA, PKC, MLCK), it is not fully selective for CaMKII over other CaMK family members. In contrast, newer CaMKII inhibitors such as CaMKII-IN-1 (IC50 = 63 nM) exhibit higher selectivity against CaMKIV, MLCK, and PKC .

Kinase Selectivity Profile
Data to verify
CaMKII Ki 0.9 μM; CaMKV Ki 0.8 μM; inhibits CaMKI/IV
Class-level CaM kinase inhibition; confirm off-target context
No PKA, PKC, MLCK inhibition reported
kinase selectivity CaMKII off-target profiling

KN-62 vs. KN-93 in ATP Current Inhibition

In a head-to-head functional comparison, both KN-62 and KN-93 significantly reduced fast-inactivating ATP currents, whereas the inactive analog KN-92 had no effect. KN-62 reduced ATP responses to 65.1 ± 6.2% of control (n = 8, p < 0.05), while KN-93 reduced responses to 60.3 ± 8.2% of control (n = 12, p < 0.05) [1]. The effects of both inhibitors were reversible upon washout. This demonstrates that KN-62 and KN-93 exhibit comparable functional efficacy in this electrophysiological model.

ATP Current Inhibition
Head-to-head
KN-62: 65.1 ± 6.2% reduction (n=8, p<0.05); KN-93: 60.3 ± 8.2% (n=12, p<0.05)
Comparable functional response in this assay
Washout-reversible; KN-92 inactive
functional assay ATP currents CaMKII P2X7

In Vivo Efficacy in Breast Cancer Metastasis

In a xenograft model of tamoxifen-resistant breast cancer, KN-62 (5 mg/kg/day, i.p., three times weekly for 6 weeks) significantly reduced liver metastatic tumor burden in BALB/c athymic nude mice inoculated with TAMR-MCF-7 cells [1]. This in vivo efficacy distinguishes KN-62 from many tool compounds that lack demonstrable in vivo activity. The reduction in metastasis was associated with P2X7 receptor antagonism, implicating purinergic signaling in metastatic progression of tamoxifen-resistant breast cancer [1].

Xenograft Metastasis Model
Reported
Reduced liver metastatic nodules in TAMR-MCF-7 model (n=6, p<0.05)
Supports in vivo model-response context
5 mg/kg i.p.; BALB/c athymic nude mice
in vivo metastasis tamoxifen resistance breast cancer

Cardioprotection in Ischemia-Reperfusion

In an ex vivo model of global ischemia/reperfusion (IR) injury in isolated rat hearts, treatment with KN-62 or KN-93 mitigated myocardial injury, reduced LDH release, decreased apoptosis, and improved contractile function compared to untreated IR controls [1]. Both inhibitors also blocked calpain activation and membrane recruitment, preserving membrane skeleton proteins (α-fodrin, dystrophin, ankyrin-B) from degradation [1]. This demonstrates that KN-62 exerts cardioprotective effects comparable to KN-93 in this model.

Cardiac IR Injury Model
Head-to-head
KN-62 and KN-93 comparably reduced LDH, apoptosis, contractile dysfunction
Supports cardiac IR model endpoint context
Isolated rat heart; CaMKII-dependent calpain pathway
cardioprotection ischemia/reperfusion CaMKII calpain

KN-62: Recommended Applications


Disentangling CaMKII and P2X7 Pathways

KN-62's dual activity makes it uniquely suited for experiments where both CaMKII and P2X7 signaling may contribute to an observed phenotype. By comparing the effects of KN-62 to those of a selective CaMKII inhibitor (e.g., KN-93) and a selective P2X7 antagonist (e.g., A-438079), researchers can deconvolute pathway contributions. This approach is particularly valuable in immune cells and neurons where both CaMKII and P2X7 are functionally expressed [1]. The species selectivity of KN-62 (active at human/murine P2X7R, inactive at rat P2X7R) must be considered when selecting the appropriate model system [2].

P2X7-Driven Metastasis Xenograft Models

The demonstrated in vivo efficacy of KN-62 in reducing liver metastatic burden in a tamoxifen-resistant breast cancer xenograft model [1] supports its use in preclinical studies of P2X7-driven cancer metastasis. KN-62 can be administered intraperitoneally at 5 mg/kg/day and has shown bioavailability sufficient to reduce metastatic nodule formation. This application is best suited for human xenograft models in immunodeficient mice, as the compound's P2X7 antagonism is selective for human/murine receptors [2].

Ex Vivo Cardioprotection in Isolated Hearts

KN-62 has been validated in isolated rat heart models of ischemia/reperfusion injury, where it mitigates myocardial damage, reduces LDH release, and preserves membrane skeleton integrity [1]. In this context, KN-62 and KN-93 can be used interchangeably to inhibit CaMKII, as both compounds produce comparable cardioprotective effects [1]. This application is appropriate for studies focused on CaMKII-dependent mechanisms in acute cardiac injury, independent of the compound's P2X7 antagonism.

Gi-Coupled Receptor Signaling in Neuronal Cells

In NG108-15 neuroblastoma x glioma hybrid cells, KN-62 dose-dependently blocks the functional response of delta opioid receptors and other Gi-coupled receptors (m4 muscarinic, alpha2 adrenergic) without affecting ligand binding or Gs-coupled receptor signaling [1]. KN-62 (1 μM) shifts the DPDPE dose-response curve rightward (IC50 from 0.7 to 20 nM) and reduces maximal response [1]. The inactive analog KN-04 provides a critical negative control in these experiments [2].

Application
Selection Property
Validation Focus
CaMKII/P2X7 pathway deconvolution studies
Dual-target inhibitor with distinct binding sites
Compare with selective CaMKII and P2X7 inhibitors; use KN-04 control
P2X7-driven metastasis xenograft models
Human/murine P2X7 antagonism in vivo
Metastatic burden endpoints in immunodeficient mice
Isolated heart ischemia-reperfusion injury
CaMKII inhibition independent of P2X7
Cardiac injury markers and calpain pathway readouts
Gi-coupled receptor signaling in neuronal cells
CaMKII-dependent modulation of GPCR responses
DPDPE dose-response shift; KN-04 negative control

Technical Documentation Hub

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